molecular formula C7H10O3 B13212437 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one

5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one

Cat. No.: B13212437
M. Wt: 142.15 g/mol
InChI Key: DJUCERNDKPHVST-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one: is a compound that belongs to the class of hydrofuranones. This compound is characterized by a furanone ring with a hydroxyl group at the 5th position and an isopropyl group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis and the development of biologically active substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation reactions of functional derivatives of aliphatic and cyclic compounds. Another promising and environmentally friendly method is the preparation based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of polymer-based sulfonic acid catalysts, such as SMOPEX-101, to facilitate the reaction of furfural with hydrogen peroxide. This method is advantageous due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Atomic chlorine and oxygen.

    Reduction: Hydrogen gas and suitable catalysts.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and furanone ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2(5H)-Furanone
  • 5-Hydroxy-2(5H)-furanone
  • Substituted hydrofuranones

Comparison: Compared to similar compounds, 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is unique due to the presence of both a hydroxyl group and an isopropyl group on the furanone ring. This structural feature enhances its reactivity and potential for forming functionally substituted derivatives .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-hydroxy-4-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4,6,8H,1-2H3

InChI Key

DJUCERNDKPHVST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(OC1=O)O

Origin of Product

United States

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